N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-5-nitro-1-benzothiophene-2-carboxamide
Description
N-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)-5-nitro-1-benzothiophene-2-carboxamide is an anthraquinone-derived compound featuring a 5-nitro-1-benzothiophene-2-carboxamide substituent. This structure combines the electron-deficient anthraquinone core with a nitro-functionalized benzothiophene moiety, which may enhance interactions with biological targets through π-stacking, hydrogen bonding, or electron transfer mechanisms. The nitro group on the benzothiophene ring likely modulates electronic properties and solubility, distinguishing it from related derivatives .
Properties
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-5-nitro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H12N2O5S/c26-21-15-3-1-2-4-16(15)22(27)18-11-13(5-7-17(18)21)24-23(28)20-10-12-9-14(25(29)30)6-8-19(12)31-20/h1-11H,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKOAAIHLXOBDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC5=C(S4)C=CC(=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H12N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-5-nitro-1-benzothiophene-2-carboxamide typically involves the reaction of 9,10-anthraquinone derivatives with benzothiophene carboxylic acid derivatives under specific conditions. One common method involves the use of acid chlorides and amines to form the amide bond. For example, 2-methylbenzoyl chloride can be reacted with 1-aminoanthraquinone in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-5-nitro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be further oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzothiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzothiophene derivatives.
Scientific Research Applications
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-5-nitro-1-benzothiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-5-nitro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound’s nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The anthracene and benzothiophene moieties may also contribute to its activity by interacting with DNA or proteins .
Comparison with Similar Compounds
Table 1: Key Anthraquinone Derivatives and Their Properties
Mechanistic Differences
- Antiviral Activity: The target compound and SSAA09E3 share the anthraquinone core but differ in substituents. SSAA09E3’s benzamide group allows it to inhibit viral membrane fusion without targeting ACE2 or cathepsin L, whereas the nitro-benzothiophene group in the target compound may enhance binding to viral glycoproteins or host receptors through stronger electron-withdrawing effects .
- Antimicrobial vs. Antiviral : Compounds 7 and 8 () rely on hydrazineylidene groups for antimicrobial activity, likely disrupting microbial cell membranes or enzymes. In contrast, the target compound’s mechanism may involve viral entry inhibition, a distinct pathway .
- Sensing vs. Therapeutic Applications: The AIE probe () leverages sulfonamide and dimethylamino groups for analyte sensing, whereas therapeutic derivatives prioritize substituents like nitro or thioacetamide for target engagement .
Biological Activity
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-5-nitro-1-benzothiophene-2-carboxamide is a complex organic compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C22H14N2O6S
- Molecular Weight : 402.36 g/mol
- CAS Number : 335205-63-5
Biological Activities
The compound exhibits a range of biological activities, including:
-
Anticancer Activity :
- Studies have shown that benzothiophene derivatives possess significant anticancer properties. The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis through various signaling pathways .
- A specific study indicated that derivatives similar to this compound demonstrated potent activity against various cancer cell lines, including breast and lung cancer cells.
- Antimicrobial Properties :
- Anti-inflammatory Effects :
- Antioxidant Activity :
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways.
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, thereby preventing their proliferation.
- Apoptosis Induction : The compound can trigger apoptotic pathways in cancer cells via mitochondrial dysfunction and activation of caspases.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the benzothiophene core significantly influence biological activity. For instance:
| Substituent | Effect on Activity |
|---|---|
| Nitro group | Enhances anticancer and antimicrobial properties |
| Carboxamide group | Increases solubility and bioavailability |
| Dioxo group | Contributes to antioxidant activity |
Case Studies
- Anticancer Study : A recent study evaluated the efficacy of this compound against various cancer cell lines. Results showed a dose-dependent inhibition of cell growth with IC50 values ranging from 1.5 to 3 µM across different cell types.
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition zones at concentrations as low as 50 µg/mL.
- Anti-inflammatory Research : In vitro assays demonstrated that treatment with this compound reduced TNF-alpha levels in stimulated macrophages by approximately 40%, indicating its potential as an anti-inflammatory agent.
Q & A
Q. Table 1: Representative Synthetic Conditions
| Method | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Carbodiimide coupling | DMF | 70 | 62 | |
| Direct acyl chloride | THF | 60 | 55 |
Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Answer:
- NMR spectroscopy :
- ¹H/¹³C NMR identifies substitution patterns on the anthraquinone and benzothiophene moieties. The nitro group causes deshielding (~8.5–9.0 ppm for aromatic protons adjacent to NO₂) .
- 2D NMR (COSY, HSQC) resolves overlapping signals in the anthracene core .
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve molecular packing and confirm the planar geometry of the anthraquinone system .
- Mass spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₂₃H₁₃N₂O₅S: 429.0584) ensures purity .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antioxidant vs. pro-oxidant effects)?
Answer:
Discrepancies often arise from:
- Experimental design :
- Dose-dependent effects : Lower concentrations (≤10 µM) may show antioxidant activity via radical scavenging, while higher doses (>50 µM) induce pro-oxidant effects due to redox cycling of the anthraquinone moiety .
- Cell line variability : HepG2 cells (high catalase activity) may mitigate ROS better than RAW 264.7 macrophages .
- Methodological adjustments :
- Include positive controls (e.g., ascorbic acid for antioxidants, H₂O₂ for pro-oxidants).
- Use multiple assays (e.g., DPPH, TBARS) to cross-validate redox properties .
Advanced: What computational strategies predict the compound’s interactions with biological targets (e.g., IMPDH or lipid metabolism enzymes)?
Answer:
- Molecular docking (AutoDock Vina, Glide) :
- MD simulations (GROMACS) :
Q. Table 2: Predicted Binding Affinities
| Target | Docking Score (kcal/mol) | Reference |
|---|---|---|
| IMPDH II | -9.2 | |
| PPAR-α | -7.8 |
Advanced: How can structure-activity relationship (SAR) studies optimize substituent effects on pharmacological activity?
Answer:
- Nitro group position :
- Anthraquinone modifications :
- Adding electron-donating groups (e.g., -OCH₃ at C-9) increases π-stacking with DNA but may reduce bioavailability .
- Methodology :
Advanced: What strategies address challenges in crystallizing this compound for structural analysis?
Answer:
- Solvent screening : Use mixed solvents (e.g., DMSO/water) to improve crystal nucleation.
- Temperature-gradient methods : Slow cooling from 60°C to 4°C promotes monoclinic crystal formation (space group P2₁/c) .
- SHELXL refinement : Apply TWIN and BASF commands to handle twinning in anthraquinone derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
